Tetrabutylammonium hydroxide

Catalog No.
S610576
CAS No.
2052-49-5
M.F
C16H36N+
M. Wt
242.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium hydroxide

CAS Number

2052-49-5

Product Name

Tetrabutylammonium hydroxide

IUPAC Name

tetrabutylazanium

Molecular Formula

C16H36N+

Molecular Weight

242.46 g/mol

InChI

InChI=1S/C16H36N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1

InChI Key

DZLFLBLQUQXARW-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[OH-]

Synonyms

tetra-n-butylammonium dodecylsulfate, tetra-n-butylammonium hexafluorophosphate, tetrabutylammonium, tetrabutylammonium azide, tetrabutylammonium bromide, tetrabutylammonium chloride, tetrabutylammonium cyanide, tetrabutylammonium fluoride, tetrabutylammonium hydrogen sulfate, tetrabutylammonium hydroxide, tetrabutylammonium iodide, tetrabutylammonium monophosphate, tetrabutylammonium nitrate, tetrabutylammonium perchlorate, tetrabutylammonium sulfate, tetrabutylammonium sulfate (1:1), sodium salt

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC

Organic Synthesis

  • Chemoselective deprotonation

    TBAH's high basicity allows for the selective deprotonation of weakly acidic compounds, initiating various organic reactions. For instance, it can deprotonate aldehydes and ketones to generate carbanions for further reactions like aldol condensations and Claisen condensations .

  • Phase-transfer catalysis

    TBAH acts as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents) in biphasic reactions. This enables reactions that would not be possible in a single phase, expanding synthetic capabilities .

  • Nucleophilic substitution reactions

    TBAH can function as a nucleophile in specific substitution reactions, particularly in S_N2 reactions involving activated substrates .

Polymer Science

  • Cationic polymerization initiator

    TBAH serves as a strong initiator for cationic polymerization, a process utilized in the synthesis of various polymers, including polyisobutylene, polystyrene, and polyepoxides .

  • Polymer modification

    TBAH can modify polymers by deprotonating specific functional groups, influencing their solubility, conductivity, and other properties .

Material Science

  • Synthesis of nanomaterials

    TBAH plays a role in the synthesis of various nanomaterials, including intercalated nanoscrolls and simple nanoscroll structures, by influencing their morphology and properties .

  • Surface modification

    TBAH can be used to modify the surface properties of materials, such as enhancing their adsorption capacity or altering their wettability .

Tetrabutylammonium hydroxide is an organic compound with the chemical formula C16H36NO\text{C}_{16}\text{H}_{36}\text{N}\text{O} and is commonly represented as TBAOH\text{TBAOH}. It exists as a colorless to light yellow liquid and is highly soluble in water, making it a versatile reagent in various

  • Nucleophilic Substitution Reactions: It acts as a nucleophile, facilitating reactions with electrophiles. For example, it can react with alkyl halides to form quaternary ammonium salts.
  • Deprotonation Reactions: As a strong base, tetrabutylammonium hydroxide can deprotonate various substrates, leading to the formation of corresponding anions.
  • Catalytic Reactions: It has been employed as a catalyst in reactions such as the degradation of lignin and other organic compounds, enhancing reaction rates significantly .

Tetrabutylammonium hydroxide can be synthesized through several methods:

  • Neutralization Reaction: This method involves the neutralization of tetrabutylammonium bromide with sodium hydroxide or potassium hydroxide in aqueous solution.
  • Direct Synthesis: Tetrabutylamine can be reacted with water under controlled conditions to yield tetrabutylammonium hydroxide.
  • Ion Exchange Method: This involves the exchange of halide ions from tetrabutylammonium salts with hydroxide ions using an ion-exchange resin .

Tetrabutylammonium hydroxide has diverse applications across various fields:

  • Organic Synthesis: Used extensively as a strong base for deprotonation and nucleophilic substitution reactions.
  • Catalysis: Acts as a catalyst in organic transformations, such as the degradation of lignin and other polymers.
  • Analytical Chemistry: Employed in ion-pairing chromatography for the separation of ionic species.
  • Environmental Chemistry: Utilized in the speciation analysis of trace elements like selenium using liquid chromatography coupled with inductively coupled plasma mass spectrometry .

Research has indicated that tetrabutylammonium hydroxide interacts effectively with various electrophiles and nucleophiles. Studies have shown that its presence can significantly accelerate reaction rates when combined with other nucleophiles like tetrabutylammonium halides or N-methylimidazole. These interactions are essential for enhancing the efficiency of synthetic pathways in organic chemistry .

Tetrabutylammonium hydroxide shares similarities with other quaternary ammonium compounds but has unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameFormulaUnique Features
Tetrabutylammonium bromideC16H36BrNUsed as a phase transfer catalyst
Tetraethylammonium hydroxideC8H20N.OHLess hydrophobic than tetrabutylammonium hydroxide
Trimethylbenzylammonium chlorideC10H12ClNMore lipophilic; used in different catalytic processes
Tetradecyltrimethylammonium bromideC17H38BrNExhibits surfactant properties

Tetrabutylammonium hydroxide is particularly noted for its high solubility in water and its effectiveness as a strong base, making it suitable for various applications where other similar compounds may not perform as well .

Academic Approaches to Tetrabutylammonium Hydroxide Synthesis

Ion Exchange Methods with Anion Exchange Resins

Ion exchange methodology represents one of the most established academic approaches for tetrabutylammonium hydroxide preparation, utilizing anion exchange resins to convert tetrabutylammonium halide salts to the corresponding hydroxide [1]. The fundamental principle involves the exchange of halide anions with hydroxide ions from strongly basic anion exchange resins loaded with hydroxide functionality [2].

The preparation process begins with dissolving tetrabutylammonium bromide or tetrabutylammonium iodide in aqueous solution, followed by contact with gel-type strong basic anion exchange resins in hydroxide form [2]. Research has demonstrated that this method produces high-purity tetrabutylammonium hydroxide solutions with minimal contamination from residual halide ions [1].

Critical parameters for successful ion exchange include resin capacity, contact time, and solution concentration [1]. The exchange capacity of the resin determines the maximum amount of tetrabutylammonium hydroxide that can be produced, while contact time affects the completeness of the exchange reaction [2]. Temperature optimization studies have shown that moderate temperatures between 20-25°C provide optimal exchange efficiency without thermal degradation of the resin matrix [1].

ParameterOptimal RangeEffect on Yield
Contact Time30-60 minutes85-95% exchange efficiency [1]
Resin Capacity1.2-1.4 meq/gMaximum theoretical yield [2]
Solution Concentration0.1-0.5 MOptimal mass transfer rates [1]
Temperature20-25°CPrevents resin degradation [2]

The anion exchange method offers several advantages including reproducibility, scalability, and the ability to produce carbonate-free tetrabutylammonium hydroxide solutions [1]. However, limitations include the requirement for resin regeneration and potential trace contamination from the resin matrix [2].

Silver Oxide-Mediated Synthesis Protocols

Silver oxide-mediated synthesis represents the most widely documented academic method for tetrabutylammonium hydroxide preparation, offering high yields and excellent purity when properly executed [3] [4] [5]. The reaction proceeds through nucleophilic displacement of halide ions from tetrabutylammonium salts by oxide ions from silver oxide [4].

The classical silver oxide method involves dissolving tetrabutylammonium iodide in anhydrous methanol, followed by addition of purified silver oxide under controlled conditions [6] [4]. Research has established that the reaction requires vigorous agitation for optimal contact between the heterogeneous phases, with typical reaction times ranging from 1-2 hours [6] [5].

A modified silver oxide protocol developed by research groups utilizes carbonate-free silver oxide prepared through controlled precipitation from silver nitrate and sodium hydroxide solutions [4] [5]. This modification addresses contamination issues associated with commercial silver oxide containing carbonate impurities [5]. The improved method involves dissolving tetrabutylammonium bromide in anhydrous ethanol, cooling to -10°C, and adding freshly prepared silver oxide with continuous stirring [4].

Silver Oxide Method VariantYield (%)PurityKey Advantages
Classical Method (Iodide) [6]75-8595-98%Simple procedure, established protocol
Modified Method (Bromide) [4]85-9298-99%Higher purity, carbonate-free
Carbonate-Free Protocol [5]90-9599+%Minimal impurities, reproducible

The mechanism involves initial coordination of the tetrabutylammonium cation with the oxide surface, followed by halide displacement and subsequent hydroxide formation [4]. Kinetic studies have revealed that the reaction rate is influenced by particle size of silver oxide, with finer particles providing enhanced surface area and faster reaction rates [5].

Critical factors affecting yield and purity include silver oxide quality, moisture content of solvents, and reaction temperature [4] [5]. The use of anhydrous solvents is essential to prevent competing hydrolysis reactions that can reduce yield and introduce impurities [6]. Temperature control is crucial, as elevated temperatures can promote Hofmann elimination reactions leading to formation of tributylamine and reduced yield [3] [4].

Potassium Hydroxide-Methanol Based Production Routes

Potassium hydroxide-methanol based synthesis routes offer an alternative academic approach that avoids the use of expensive silver reagents while maintaining high product quality [7] [8]. This methodology exploits the metathesis reaction between tetrabutylammonium salts and potassium hydroxide in methanolic solution [7].

The process involves dissolving tetrabutylammonium bromide in methanol, followed by addition of potassium hydroxide solution in the same solvent [7]. The reaction proceeds through ion exchange, forming tetrabutylammonium hydroxide and precipitating potassium bromide, which can be removed by filtration [7]. Research has demonstrated that this method produces yields comparable to silver oxide methods while utilizing more economical reagents [8].

Optimization studies have identified several critical parameters for successful implementation of this route [7]. The molar ratio of potassium hydroxide to tetrabutylammonium bromide significantly affects both yield and purity, with slight excess of potassium hydroxide providing optimal results [7]. Reaction temperature and time also influence the completeness of the metathesis reaction [8].

Reaction ParameterOptimal ValueImpact on Product Quality
KOH:TBABr Molar Ratio1.1:1.0Maximizes conversion, minimizes excess base [7]
Reaction Temperature25-30°CPrevents decomposition, ensures complete reaction [8]
Reaction Time2-4 hoursAllows equilibrium establishment [7]
Methanol Purity>99.5%Prevents water-induced side reactions [8]

The mechanism involves nucleophilic attack of hydroxide ions on the tetrabutylammonium center, displacing bromide ions and forming the desired product [7]. The driving force for the reaction is the precipitation of potassium bromide, which has limited solubility in methanol and shifts the equilibrium toward product formation [8].

Purification of the crude product requires careful removal of potassium bromide precipitate followed by concentration under reduced pressure [7]. The resulting tetrabutylammonium hydroxide solution can be further purified through crystallization or solvent exchange procedures [8].

Advanced Industrial Production Strategies

Optimization of Reaction Parameters

Industrial optimization of tetrabutylammonium hydroxide production focuses on maximizing yield, minimizing costs, and ensuring consistent product quality through systematic parameter control [9] [10]. Advanced process optimization employs statistical experimental design and real-time monitoring to achieve optimal production conditions [9].

Temperature optimization studies have revealed that reaction temperature significantly affects both reaction rate and product selectivity [9]. Lower temperatures favor complete conversion while minimizing side reactions, but require longer reaction times [10]. Industrial processes typically operate at controlled temperatures between 25-40°C to balance reaction kinetics with economic considerations [9].

Concentration effects play a crucial role in industrial optimization, with higher reactant concentrations generally providing better space-time yields but potentially causing mass transfer limitations [9]. Research has established optimal concentration ranges for different synthesis routes based on solubility constraints and reaction kinetics [10].

Optimization ParameterIndustrial RangeEffect on Production Efficiency
Reaction Temperature25-40°C15-25% yield improvement over uncontrolled conditions [9]
Reactant Concentration0.3-0.8 M30-40% space-time yield enhancement [10]
Agitation Rate200-400 rpm20-30% mass transfer improvement [9]
Residence Time1.5-3.0 hoursOptimal conversion vs. productivity balance [10]

Advanced process control systems employ real-time monitoring of key parameters including pH, conductivity, and temperature to maintain optimal reaction conditions [9]. Automated dosing systems ensure precise stoichiometry while minimizing waste and improving safety [10]. Statistical process control methods help identify and correct deviations before they impact product quality [9].

Flow chemistry approaches have gained attention for industrial tetrabutylammonium hydroxide production due to enhanced heat and mass transfer characteristics [9]. Continuous flow reactors provide better temperature control and mixing compared to batch processes, resulting in improved yields and reduced reaction times [10]. Bayesian optimization techniques have been applied to flow reactor design, enabling rapid identification of optimal operating conditions [9].

Purification Methodologies and Crystallization Techniques

Industrial purification of tetrabutylammonium hydroxide requires sophisticated methodologies to achieve the high purity levels demanded by electronic and pharmaceutical applications [11] [12]. Crystallization techniques represent the primary purification approach, utilizing controlled nucleation and growth to separate the desired product from impurities [12].

The crystallization process begins with preparation of supersaturated solutions under controlled conditions [12]. Temperature programming and seeding strategies influence crystal size distribution and purity [11]. Research has demonstrated that slow cooling rates and controlled supersaturation levels produce larger, higher-purity crystals compared to rapid precipitation methods [12].

Solvent selection critically affects crystallization efficiency and product quality [11]. Methanol-water mixtures provide optimal solubility characteristics for tetrabutylammonium hydroxide crystallization, with the water content affecting both solubility and crystal morphology [12]. Toluene has been employed as an anti-solvent to enhance crystallization driving force and improve product recovery [11].

Crystallization ParameterOptimal ConditionsPurity Achievement
Cooling Rate0.5-1.0°C/hour99.5-99.8% purity [12]
Supersaturation Ratio1.2-1.8Optimal crystal size distribution [11]
Seed Crystal Loading0.1-0.5 wt%Controlled nucleation [12]
Solvent Composition80:20 MeOH:H2OMaximum purification efficiency [11]

Recrystallization procedures utilize multiple dissolution-precipitation cycles to achieve ultra-high purity grades required for specialized applications [11]. Each recrystallization step removes specific impurity classes, with careful optimization of conditions for each stage [12]. Advanced analytical techniques monitor impurity levels throughout the purification process [11].

Horizontal diffusion crystallization techniques have emerged as innovative approaches for producing high-quality crystals [12]. This method exploits controlled mass transfer in horizontal systems to achieve precise supersaturation control and uniform crystal growth [12]. The technique has demonstrated particular effectiveness for temperature-sensitive compounds like tetrabutylammonium hydroxide hydrates [12].

Recent Innovations in Synthetic Approaches

Green Chemistry Applications in Tetrabutylammonium Hydroxide Production

Green chemistry principles have been increasingly incorporated into tetrabutylammonium hydroxide synthesis to reduce environmental impact and improve sustainability [13] [14]. These approaches focus on utilizing renewable feedstocks, minimizing waste generation, and developing recyclable catalyst systems [14].

Ionic liquid-mediated synthesis represents a significant green chemistry innovation, utilizing tetrabutylammonium hydroxide itself as both solvent and reactant in various organic transformations [14]. Research has demonstrated that hydrated ionic liquid systems can facilitate selective hydrolysis reactions with high efficiency and catalyst recyclability [14]. The process eliminates the need for organic solvents while providing excellent selectivity for target products [14].

Enzymatic approaches have been explored for tetrabutylammonium hydroxide production, utilizing specific enzymes to catalyze the conversion of precursor materials under mild conditions [13]. These biocatalytic methods operate at ambient temperature and pressure, significantly reducing energy requirements compared to traditional thermal processes [13].

Green Chemistry InnovationEnvironmental BenefitPerformance Comparison
Ionic Liquid Systems90% solvent reduction [14]Comparable yields to traditional methods [14]
Biocatalytic Routes70% energy reduction [13]Requires longer reaction times [13]
Recyclable Catalysts85% waste reduction [14]Multiple reuse cycles possible [14]
Aqueous ProcessingEliminates organic solvents [13]Similar purity to organic methods [13]

Lignocellulosic biomass conversion has emerged as a novel application for tetrabutylammonium hydroxide in green chemistry contexts [13] [15]. Research has shown that tetrabutylammonium hydroxide can selectively degrade lignin components to produce valuable aromatic chemicals [13] [15]. This approach provides dual benefits of utilizing renewable biomass feedstocks while producing tetrabutylammonium hydroxide derivatives [15].

The mechanism of lignin degradation involves alkaline cleavage of ether linkages in the presence of tetrabutylammonium cations [13] [15]. The tetrabutylammonium ion enhances selectivity for specific degradation pathways, resulting in higher yields of desired aromatic products compared to conventional alkaline treatments [15]. Optimization studies have identified temperature and time parameters that maximize product yields while minimizing byproduct formation [13].

Sustainable Synthesis Methodologies

Sustainable synthesis methodologies for tetrabutylammonium hydroxide focus on circular economy principles, renewable resource utilization, and life cycle optimization [16] [17]. These approaches address growing regulatory and market demands for environmentally responsible chemical production [16].

Waste minimization strategies have been developed that integrate tetrabutylammonium hydroxide synthesis with downstream applications [17]. Cascade reaction sequences utilize the hydroxide product directly in subsequent transformations, eliminating isolation and purification steps [17]. This approach reduces overall waste generation while improving atom economy [16].

Carbon dioxide utilization represents an innovative sustainable approach, employing tetrabutylammonium hydroxide in carbon capture and conversion processes [17]. Research has demonstrated that tetrabutylammonium hydroxide can facilitate the conversion of carbon dioxide to useful chemicals through cycloaddition reactions [17]. The process contributes to carbon footprint reduction while producing valuable chemical intermediates [17].

Sustainable MethodologySustainability MetricImplementation Status
Waste Integration75% waste reduction [17]Pilot scale demonstration [16]
CO2 UtilizationCarbon negative process [17]Laboratory optimization [17]
Renewable Feedstocks60% bio-based content [16]Research and development [16]
Energy Recovery45% energy efficiency gain [16]Process development [16]

Renewable feedstock integration utilizes bio-based starting materials for tetrabutylammonium hydroxide synthesis [16]. Plant-derived alcohols and amines can be converted to tetrabutylammonium precursors through established chemical transformations [16]. This approach reduces dependence on petroleum-derived chemicals while maintaining product quality and performance [16].

Extraction Mechanism Fundamentals

The extraction mechanism, originally proposed by Starks, represents one of the primary theoretical frameworks for understanding tetrabutylammonium hydroxide-mediated phase-transfer catalysis [1] [2]. In this mechanism, the quaternary ammonium catalyst functions as a mobile carrier that facilitates the transport of reactive species between immiscible phases.

The extraction mechanism operates through a series of well-defined equilibrium steps. Initially, the tetrabutylammonium catalyst exchanges its native counterion for the hydroxide anion in the aqueous phase according to the equilibrium:

Q⁺Br⁻(org) + OH⁻(aq) ⇌ Q⁺OH⁻(org) + Br⁻(aq)

This ion exchange step is characterized by the equilibrium constant K₁ = k₁/k₋₁ [1]. The newly formed tetrabutylammonium hydroxide ion pair must then partition between the aqueous and organic phases, governed by the distribution constant K₂ = k₂/k₋₂ [1]. Despite the inherently hydrophilic nature of the hydroxide ion, tetrabutylammonium hydroxide demonstrates remarkable ability to extract hydroxide ions into organic phases, even nonpolar solvents such as toluene [2].

The extraction of hydroxide ions by tetrabutylammonium hydroxide into organic phases represents a remarkable thermodynamic phenomenon. Experimental evidence demonstrates that significant concentrations of Q⁺OH⁻ can be achieved in organic media, with the extraction efficiency increasing with the lipophilicity of the quaternary ammonium cation [2]. The steady-state concentration of Q⁺OH⁻ in the organic phase determines the overall reaction rate, as this species serves as the active nucleophile for subsequent transformations.

The intrinsic reaction step occurs within the organic phase where the extracted tetrabutylammonium hydroxide reacts with organic substrates. This step is characterized by the rate constant k₃ and is often irreversible under typical reaction conditions [1]. The final step involves the regeneration of the catalyst through the back-extraction of the product ion pair into the aqueous phase, characterized by the equilibrium constant K₄ = k₄/k₋₄ [1].

Mathematical modeling of the extraction mechanism reveals that the overall reaction rate depends on the product of several factors: the catalyst concentration, the distribution coefficients, and the intrinsic reaction rate constant. The rate-determining step varies depending on the specific reaction system, but commonly involves either the hydroxide extraction step or the intrinsic organic phase reaction [2].

Interfacial Mechanism Analysis

The interfacial mechanism, developed by Makosza, provides an alternative theoretical framework that emphasizes the role of the phase boundary in tetrabutylammonium hydroxide-mediated catalysis [1] [3]. Unlike the extraction mechanism, the interfacial model postulates that the quaternary ammonium catalyst does not penetrate significantly into the aqueous phase but instead operates primarily at the interface between the two phases.

In the interfacial mechanism, substrate deprotonation occurs directly at the interfacial region through interaction with hydroxide ions present in the interface. The interfacial layer represents a unique microenvironment where both hydroxide ions and organic substrates can coexist despite their vastly different solubility properties [1]. Tetrabutylammonium ions position themselves at this interface and facilitate ion exchange reactions with the deprotonated substrate species.

The interfacial mechanism involves several discrete steps. First, the organic substrate migrates to the interfacial layer where it undergoes deprotonation by hydroxide anions present at the interface. The resulting anionic intermediate is too polar to be extracted into the organic phase and too basic to persist in the aqueous phase, making the interface the optimal location for this transformation [1]. Simultaneously, tetrabutylammonium bromide exists in equilibrium between the organic phase and the interfacial layer. At the interface, ion exchange occurs between the quaternary ammonium salt and the substrate anion, forming a lipophilic ion pair that can be extracted into the organic phase for subsequent reaction.

The interfacial mechanism is strongly dependent on the interfacial surface area between the bulk phases [1] [4]. Efficient agitation methods are therefore essential for reactions operating under interfacial control, as increased stirring speeds directly correlate with enhanced interfacial area and improved reaction rates. This represents a key distinguishing feature from extraction mechanism systems, where stirring effects typically plateau at moderate agitation rates.

Experimental evidence supporting the interfacial mechanism includes the observation that reaction rates continue to increase with stirring speeds up to very high values, and that catalyst activity shows fractional kinetic order with respect to catalyst concentration when interfacial steps become rate-limiting [2]. Additionally, the interfacial mechanism better explains the behavior of highly lipophilic quaternary ammonium salts that show poor aqueous phase solubility yet maintain catalytic activity.

Kinetic Studies of Phase-Transfer Processes

Rate-Determining Steps in Tetrabutylammonium Hydroxide Catalysis

Comprehensive kinetic investigations of tetrabutylammonium hydroxide-mediated reactions reveal that the rate-determining step varies significantly depending on the specific reaction conditions, substrate structure, and catalyst properties. Understanding these rate-determining steps is crucial for optimizing reaction conditions and predicting catalytic performance.

In hydroxide-initiated phase-transfer catalytic systems, three primary rate-determining scenarios have been identified. The first involves mass transfer limitations where the rate of hydroxide extraction from the aqueous phase to the organic phase controls the overall reaction rate [2]. This scenario typically occurs when the intrinsic organic phase reaction is rapid compared to the transfer processes. Under these conditions, the reaction rate exhibits strong dependence on stirring speed, interfacial area, and the lipophilicity of the quaternary ammonium catalyst.

The second scenario involves intrinsic reaction control where the organic phase reaction between the transferred hydroxide and the substrate becomes rate-limiting [1] [2]. This situation is common when highly reactive transfer systems are employed with relatively unreactive substrates. Under intrinsic reaction control, the reaction rate shows first-order dependence on both catalyst concentration and substrate concentration, with minimal sensitivity to stirring speed once adequate mass transfer is achieved.

The third scenario involves interfacial process control where reactions occurring at the phase boundary limit the overall rate [1]. This mechanism is particularly relevant for tetrabutylammonium hydroxide systems where the catalyst preferentially resides at the interface rather than dissolving substantially in either phase. Interfacial control is characterized by fractional kinetic orders in catalyst concentration and strong sensitivity to interfacial area and agitation conditions.

Experimental determination of rate-determining steps employs several diagnostic criteria. The stirring speed dependence provides a primary indicator: extraction mechanism systems typically show rate plateaus at moderate stirring speeds, while interfacial mechanism systems continue to show rate increases up to very high agitation rates [2]. Temperature dependencies also vary between mechanisms, with extraction systems showing typical Arrhenius behavior for both transfer and reaction steps, while interfacial systems may show more complex temperature effects due to competing equilibria at the interface.

Catalyst concentration effects provide another diagnostic tool. Extraction mechanism systems typically show linear relationships between catalyst concentration and reaction rate, while interfacial systems may exhibit fractional orders when interfacial saturation effects become important [1]. The relationship between catalyst structure and activity also differs, with extraction systems favoring catalysts with optimal aqueous-organic phase distribution, while interfacial systems favor catalysts with strong interfacial adsorption properties.

Equilibrium Considerations in Biphasic Systems

The thermodynamic equilibria governing tetrabutylammonium hydroxide distribution between phases represent fundamental aspects that determine catalytic efficiency and reaction rates. These equilibria involve complex interactions between the quaternary ammonium cation, hydroxide anion, water molecules, and the organic solvent system.

The primary equilibrium involves the distribution of tetrabutylammonium hydroxide between the aqueous and organic phases. This distribution is characterized by the partition coefficient, which depends on the relative solvation energies in each phase [2]. Despite the highly hydrophilic nature of the hydroxide ion, experimental studies demonstrate that significant concentrations of tetrabutylammonium hydroxide can be achieved in organic solvents, including relatively nonpolar media such as toluene and benzene.

Water activity plays a crucial role in determining equilibrium positions in tetrabutylammonium hydroxide systems. The presence of water molecules affects both the stability of ion pairs in the organic phase and the degree of hydroxide hydration [2]. Highly concentrated aqueous hydroxide solutions exhibit salting-out effects that can enhance the extraction of quaternary ammonium hydroxide into organic phases. The optimal aqueous hydroxide concentration represents a balance between providing sufficient driving force for extraction while maintaining adequate hydroxide activity.

Temperature effects on equilibrium positions show complex behavior due to competing enthalpic and entropic contributions. Increasing temperature generally favors the extraction of tetrabutylammonium hydroxide into organic phases due to reduced solvation requirements, but may also promote catalyst decomposition through Hofmann elimination or nucleophilic substitution pathways [2]. The temperature dependence of equilibrium constants provides insight into the thermodynamic driving forces and helps predict optimal operating conditions.

The presence of additional electrolytes in the aqueous phase significantly influences equilibrium positions through ionic strength effects and specific ion interactions [2]. Counter-anions such as bromide, chloride, or sulfate compete with hydroxide for association with the tetrabutylammonium cation, thereby affecting the overall hydroxide extraction efficiency. The relative lipophilicities of these anions determine their effectiveness as competing species, with the order typically following: perchlorate > iodide > bromide > chloride > hydroxide.

Interfacial tension represents another important thermodynamic parameter that affects equilibrium distributions. High interfacial tension systems tend to minimize interfacial area, thereby reducing the effective region for phase transfer processes [4]. The addition of surfactants or co-solvents can modulate interfacial tension and enhance mass transfer rates, though care must be taken to avoid interference with the catalytic process.

Influence of Structural Factors on Catalytic Activity

Effect of Quaternary Ammonium Center on Reactivity

The structural characteristics of the quaternary ammonium center in tetrabutylammonium hydroxide profoundly influence catalytic activity through multiple mechanisms including ion accessibility, charge distribution, and steric interactions. Systematic investigations of structure-activity relationships provide quantitative frameworks for understanding and predicting catalytic performance.

The accessibility of the quaternary ammonium center represents a fundamental determinant of catalytic activity [5]. Accessibility is quantitatively described by parameters such as the solvent-accessible surface area of the nitrogen center and the cross-sectional area of the catalyst molecule. For tetrabutylammonium hydroxide, the four butyl substituents create a specific steric environment around the nitrogen center that balances accessibility with lipophilicity. Excessive steric bulk around the nitrogen center reduces the ability of the catalyst to approach reactive sites and participate in ion exchange processes [5].

The electronic environment of the quaternary ammonium center affects the strength of ion pairing interactions and the stability of intermediate complexes. In tetrabutylammonium hydroxide, the nitrogen center carries a permanent positive charge that is distributed among the surrounding hydrogen atoms of the butyl groups rather than being localized on the nitrogen atom itself [6]. This charge distribution creates an anion-binding site capable of stabilizing various anionic transition states and intermediates. The specific arrangement of positively charged hydrogen atoms in proximity to the nitrogen center contributes to the unique reactivity profile of tetrabutylammonium hydroxide.

Conformational flexibility of the butyl substituents allows the tetrabutylammonium cation to adapt its shape to optimize interactions with different anions and reaction partners [5]. This flexibility represents an advantage over more rigid quaternary ammonium structures that may be optimized for specific substrates but lack the adaptability required for diverse reaction types. The dynamic nature of the butyl chains enables the catalyst to undergo conformational changes that facilitate both phase transfer and reaction steps.

The symmetry of substitution around the quaternary ammonium center influences catalytic activity through effects on ion pair formation and dissociation [5]. Highly symmetrical quaternary ammonium salts tend to form more stable ion pairs that may resist dissociation in the organic phase, thereby reducing the availability of reactive naked anions. The specific substitution pattern in tetrabutylammonium hydroxide provides an optimal balance between stability and reactivity.

Size effects represent another crucial factor determining catalytic activity. The total molecular volume of tetrabutylammonium hydroxide positions it within the optimal range for phase-transfer catalysis, being sufficiently lipophilic to extract into organic phases while maintaining adequate aqueous phase interactions [5]. Smaller quaternary ammonium salts may lack sufficient lipophilicity for effective organic phase extraction, while larger catalysts may become too lipophilic and lose aqueous phase activity.

Lipophilicity-Activity Relationships

The lipophilic character of tetrabutylammonium hydroxide represents a critical structural parameter that governs both phase distribution and catalytic activity. Quantitative structure-activity relationships have established clear correlations between lipophilicity measures and catalytic performance across diverse reaction systems.

The octanol-water partition coefficient (log P) provides a standard measure of lipophilicity that correlates with catalytic activity in phase-transfer systems [7]. For tetrabutylammonium hydroxide, the log P value represents an optimal balance that enables effective partitioning between aqueous and organic phases. Values that are too low result in poor organic phase extraction, while excessive lipophilicity can lead to poor aqueous phase interactions and reduced catalyst regeneration.

Experimental investigations demonstrate that catalytic activity initially increases with increasing lipophilicity as organic phase concentrations of the active catalyst species rise [7]. However, activity reaches a maximum and then declines at very high lipophilicity values due to reduced mass transfer rates and poor catalyst mobility. This optimal lipophilicity range typically corresponds to log P values between 2 and 4 for hydroxide-mediated reactions, positioning tetrabutylammonium hydroxide within this favorable region.

The relationship between lipophilicity and activity depends strongly on the mechanism of catalytic action [7]. For extraction mechanism systems, optimal lipophilicity enables efficient hydroxide extraction while maintaining adequate catalyst solubility in both phases. For interfacial mechanism systems, moderate lipophilicity promotes interfacial adsorption without excessive retention in either bulk phase. The specific lipophilicity requirements may vary depending on the nature of the organic solvent, with more polar solvents generally requiring higher catalyst lipophilicity for effective extraction.

Chain length effects within the butyl substituents contribute significantly to the overall lipophilicity profile [7]. The four-carbon chain length in tetrabutylammonium hydroxide represents an optimized choice that provides substantial lipophilic character without excessive steric bulk. Shorter chain lengths would reduce lipophilicity and organic phase affinity, while longer chains might create steric hindrance and reduce catalyst accessibility.

The hydrophobic character of the catalyst influences its behavior at phase interfaces, with moderately hydrophobic species showing optimal interfacial activity [7]. Tetrabutylammonium hydroxide exhibits intermediate hydrophobic character that promotes interfacial adsorption and facilitates the formation of stable interfacial complexes. This interfacial behavior is crucial for reactions operating under interfacial mechanism control.

Temperature effects on lipophilicity-activity relationships arise from changes in solvation equilibria and phase behavior [7]. Increased temperature generally reduces the effective lipophilicity by enhancing aqueous phase solvation, while decreased temperature may increase lipophilicity but reduce mass transfer rates. The optimal operating temperature represents a balance between these competing effects.

XLogP3

5.3

Exact Mass

242.284775153 g/mol

Monoisotopic Mass

242.284775153 g/mol

Heavy Atom Count

17

UNII

CBU2X6BBJR

Related CAS

10442-39-4 (cyanide)
1112-67-0 (chloride)
1643-19-2 (bromide)
1923-70-2 (perchlorate)
1941-27-1 (nitrate)
2052-49-5 (hydroxide)
311-28-4 (iodide)
32503-27-8 (sulfate)
429-41-4 (fluoride)
5574-97-0 (monophosphate)
993-22-6 (azide)

GHS Hazard Statements

Aggregated GHS information provided by 251 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 74 of 251 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 177 of 251 companies with hazard statement code(s):;
H302 (36.16%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (31.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (99.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (31.07%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Corrosive;Irritant

Other CAS

65201-77-6
2052-49-5

Wikipedia

Tetrabutylammonium

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Miscellaneous manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Photographic film paper, plate, and chemical manufacturing
Synthetic rubber manufacturing
1-Butanaminium, N,N,N-tributyl-, hydroxide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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